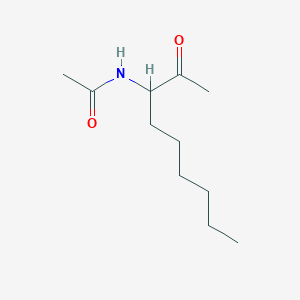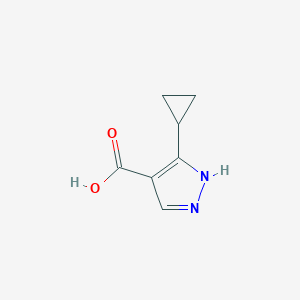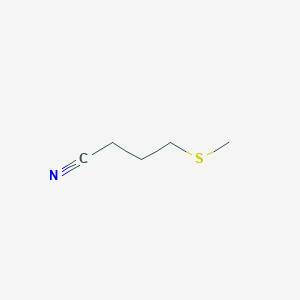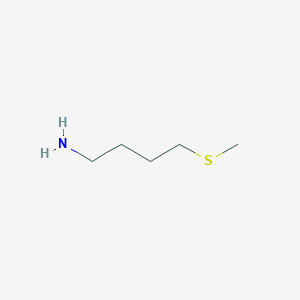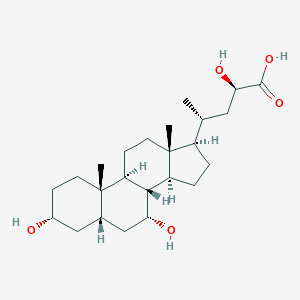
Phocaecholic acid
Vue d'ensemble
Description
Phocaecholic acid, also known as alpha-Phocaecholic acid, is a bile acid . It was first isolated from cholic acid and was found to be conjugated with taurine . The basic chemical structure of phocaecholic acid was established as (235)-3~,7a,23-trihydroxy-5&cholan-24-oic acid .
Synthesis Analysis
The hepatic biotransformation in rodents of 23®-hydroxychenodeoxycholic acid (23®OH-CDCA), the alpha-hydroxy derivative of CDCA, was defined . 23®OH-CDCA was isolated from duck bile; [24 ''C]23®OH-CDCA was synthesized .Molecular Structure Analysis
The molecular formula of Phocaecholic acid is C24H40O6 . It has an average mass of 424.571 Da and a monoisotopic mass of 424.282501 Da . The systematic name is (3alpha,5beta,7alpha,12alpha,23R)-3,7,12,23-Tetrahydroxycholan-24-oic acid .Chemical Reactions Analysis
Phocaecholic acid undergoes oxidative decarboxylation (alpha-oxidation) with loss of the C-24 carboxyl group . The alpha-oxidation was 20 ± 5% (mean ± SD) of the administered dose in the rat and was not dose-dependent; in hamsters, alpha-oxidation was 35 ± 8% . Nor-CDCA (C23) was present in bile (in both unconjugated and conjugated form), indicating that 23®OH-CDCA had undergone alpha-oxidation .Physical And Chemical Properties Analysis
The taurine conjugate of 23®OH-CDCA [23®OH-CDC-tau] was prepared synthetically and characterized by 1H-NMR . By surface tension measurements, it had a critical micellization concentration (CMC) of 3.5 mM (in 0.15 M Na’), as compared to 1.8 mM for CDC-taurine . Aqueous solubility of 23®OH-CDCA increased markedly above pH 5, compared to pH 7 for CDCA .Applications De Recherche Scientifique
Phocaecholic acid and its (23S)-epimer have been used to study the influence of the hydroxy group at C-23 on the physical properties of bile acids. This research, conducted by Pellicciari, Natalini, Roda, Machado, and Marinozzi (1989), focused on understanding the physicochemical properties of bile acids, which are crucial for their biological functions (Pellicciari et al., 1989).
In a study on harp seals, Hellou, King, and Ni (1988) identified phocaecholic acid as a predominant component in their bile acids, comprising 60.5% of the total bile acids. This research highlights the unique bile acid composition of marine mammals (Hellou et al., 1988).
Mécanisme D'action
Propriétés
IUPAC Name |
(2R,4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(10-20(27)22(28)29)16-4-5-17-21-18(7-9-24(16,17)3)23(2)8-6-15(25)11-14(23)12-19(21)26/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20-,21+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDVWYDDPPFGHK-WEZRZJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@H](C(=O)O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40909467 | |
| Record name | 3,7,23-Trihydroxycholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40909467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105369-89-9 | |
| Record name | (3α,5β,7α,23R)-3,7,23-Trihydroxycholan-24-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105369-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phocaecholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105369899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7,23-Trihydroxycholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40909467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



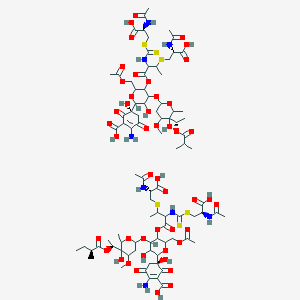


![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B20104.png)
![N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide](/img/structure/B20105.png)

